molecular formula C12H22O2 B092600 Citronellyl acetate CAS No. 150-84-5

Citronellyl acetate

Cat. No.: B092600
CAS No.: 150-84-5
M. Wt: 198.30 g/mol
InChI Key: JOZKFWLRHCDGJA-UHFFFAOYSA-N
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Description

Citronellyl acetate is a naturally occurring organic compound with the molecular formula C12H22O2. It is a colorless liquid known for its pleasant, fruity, and floral aroma, reminiscent of roses and citrus fruits. This compound is widely used in the fragrance and flavor industries due to its appealing scent and taste.

Mechanism of Action

Target of Action

Citronellyl acetate, a monoterpene product of the secondary metabolism of plants, has been shown to possess several different biological activities . It is primarily targeted at Transient Receptor Potential (TRP) and Acid-Sensing Ion Channels (ASIC) which mediate its antinociceptive effect . These channels play a crucial role in pain perception, thus making this compound a potential candidate for pain management .

Mode of Action

This compound interacts with its targets, the TRP and ASIC channels, resulting in an antinociceptive effect . This means it can reduce the sensation of pain.

Biochemical Pathways

This compound affects the biochemical pathways related to pain perception. It is involved in the catabolic pathway of citronellol and related acyclic monoterpenes by some bacterial species of the genus Pseudomonas . The catabolism of citronellol and related acyclic monoterpenes in pseudomonads involves the conversion of the beta-methyl group to an acetate . This process is key in the degradation of these compounds .

Pharmacokinetics

Its molecular weight is 1983019 Da , and its density is 0.891 g/mL at 25 °C , which may influence its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is its antinociceptive effect, reducing the sensation of pain . It has also been suggested that this compound may have antitumor activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of essential oils, including this compound . Moreover, the production of this compound can be influenced by the plant’s developmental stages and the seasonal dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of citronellol to this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via transesterification reactions. One common method involves the use of lipase enzymes, such as those from Pseudomonas fluorescens, to catalyze the reaction between citronellol and vinyl acetate in a solvent-free system. The optimal reaction temperature for this process is around 40°C, and the reaction can achieve high yields of up to 99% .

Chemical Reactions Analysis

Types of Reactions: Citronellyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of citronellol and acetic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water

    Transesterification: Lipase enzymes, vinyl acetate, solvent-free conditions

Major Products:

    Hydrolysis: Citronellol and acetic acid

    Transesterification: Citronellol and a new ester (depending on the alcohol used)

Scientific Research Applications

Citronellyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Comparison with Similar Compounds

Citronellyl acetate is structurally similar to other esters derived from citronellol, such as geranyl acetate and linalyl acetate. it is unique in its specific aroma profile and its interaction with biological targets. Some similar compounds include:

    Geranyl Acetate: Known for its sweet, floral scent, commonly used in perfumes and flavorings.

    Linalyl Acetate: Possesses a fresh, floral aroma and is widely used in the fragrance industry.

    Citronellol: The alcohol precursor to this compound, with a similar but less intense aroma.

Each of these compounds has distinct properties and applications, making this compound a valuable and versatile ingredient in various industries.

Properties

IUPAC Name

3,7-dimethyloct-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKFWLRHCDGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051739
Record name Citronellyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid/fruity odour
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

229.00 °C. @ 760.00 mm Hg
Record name (±)-Citronellyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol)
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.883-0.893
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

150-84-5
Record name Citronellyl acetate
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Record name Acetic acid, citronellyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citronellyl acetate
Source DTP/NCI
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Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051739
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Record name Citronellyl acetate
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Record name CITRONELLYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name (±)-Citronellyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 15.6 g (0.1 mol) d1-citronellol in 20 ml of dry pyridine under nitrogen is added 11.3 ml (0.12 mol) of acetic anhydride. The reaction is stirred about 48 hours and then ice is added. After one hour, the reaction is poured into hexane and water. The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions, dried over calcium sulfate and solvent removed to yield dl-citronellyl acetate.
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Synthesis routes and methods II

Procedure details

100 Grams of 3,7-dimethyloct-6-en-1-ol is dissolved in 150 ml. of pyridine and 100 ml. of acetic anhydride and left at room temperature for about 48 hours. Then the mixture is extracted with ether and the ethereal extracts washed with water, 10% aqueous HCl and brine to yield 1-acetoxy-3,7-dimethyloct-6-ene which is purified by distillation.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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